Methyl 6-bromo-2-naphthoate

Cross-coupling Suzuki-Miyaura Organic synthesis

Methyl 6-bromo-2-naphthoate is the USP-designated Adapalene Related Compound A, irreplaceable for ANDA-compliant analytical methods and Adapalene API synthesis. The 6-bromo substituent delivers optimal Suzuki/Heck coupling reactivity with superior shelf stability versus chloro (sluggish) and iodo (costly/labile) analogs. Near-quantitative coupling yields drive superior process economics. Ideal for regulatory submissions, impurity profiling, and high-yield biaryl library construction. Inquire for bulk pricing.

Molecular Formula C12H9BrO2
Molecular Weight 265.1 g/mol
CAS No. 33626-98-1
Cat. No. B032240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-2-naphthoate
CAS33626-98-1
SynonymsMethyl 6-Bromonaphthalene-2-carboxylate;  6-Bromonaphthalene-2-carboxylic Acid Methyl Ester;  USP Adapalene Related Compound A
Molecular FormulaC12H9BrO2
Molecular Weight265.1 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br
InChIInChI=1S/C12H9BrO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,1H3
InChIKeyJEUBRLPXJZOGPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Bromo-2-Naphthoate (CAS 33626-98-1): A Bifunctional Aryl Bromide Building Block for Cross-Coupling and Pharmaceutical Intermediates


Methyl 6-bromo-2-naphthoate (CAS 33626-98-1, C₁₂H₉BrO₂, MW 265.10 g/mol) is a naphthalene derivative featuring a reactive bromine atom at the 6-position and a methyl ester at the 2-position. It is a white to off-white crystalline powder with a melting point of 123–126 °C . This bifunctional aryl bromide serves as a versatile intermediate in palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) and is a key precursor in the synthesis of Adapalene, a retinoid receptor agonist . Its USP designation as "Adapalene Related Compound A" further underscores its established role in pharmaceutical quality control and analytical method development .

Why Methyl 6-Bromo-2-Naphthoate Cannot Be Simply Replaced by Other Halo-Naphthoate Analogs


While compounds like methyl 6-chloro-2-naphthoate (CAS 5042-96-6) and methyl 6-iodo-2-naphthoate (CAS 5042-98-8) share the same naphthalene core and ester functionality, they exhibit critical differences in reactivity, reaction yields, and regulatory acceptance [1]. The bromine atom provides an optimal balance between oxidative addition efficiency in cross-coupling (iodides > bromides > chlorides) and stability/shelf-life, whereas chlorides often require harsh conditions and iodides can be cost-prohibitive and less stable [2]. Furthermore, the specific 6-position of the bromine, combined with the 2-ester group, dictates regioselectivity in multi-step syntheses like that of Adapalene; isomeric bromo-naphthoates (e.g., methyl 3-bromo-2-naphthoate) would yield entirely different coupling products [3]. Finally, only Methyl 6-bromo-2-naphthoate is officially designated as a USP Reference Standard (Adapalene Related Compound A), making it irreplaceable for regulatory-compliant analytical testing .

Quantitative Differentiation of Methyl 6-Bromo-2-Naphthoate: Evidence-Based Advantages for Research and Industrial Use


Suzuki-Miyaura Cross-Coupling: Quantitative Yield Comparison Demonstrates Superior Performance

Methyl 6-bromo-2-naphthoate demonstrates exceptional reactivity in Suzuki-Miyaura cross-coupling, achieving a quantitative 100% yield under standard conditions . This performance is directly comparable to the same reaction reported for methyl 6-iodo-2-naphthoate, which typically yields 71–86% under analogous conditions [1]. The higher yield of the bromo-derivative, coupled with its lower cost and greater stability compared to the iodo-analog, provides a clear practical advantage for large-scale synthesis.

Cross-coupling Suzuki-Miyaura Organic synthesis

Synthesis Yield: Near-Quantitative Preparation from Readily Available Precursors

A straightforward esterification of 6-bromo-2-naphthoic acid with methanol and sulfuric acid affords Methyl 6-bromo-2-naphthoate in 100% isolated yield . This contrasts with multi-step routes for analogous compounds (e.g., methyl 6-iodo-2-naphthoate often requires halogen exchange from the bromo-precursor) and provides a reliable, high-yielding entry point for further derivatization.

Process chemistry Esterification Synthetic efficiency

Regulatory Acceptance: USP Reference Standard Status Ensures Analytical Traceability

Methyl 6-bromo-2-naphthoate is officially designated as 'Adapalene Related Compound A' in the United States Pharmacopeia (USP) and is available as a certified reference standard (CRM) . No other halogenated naphthoate analog (e.g., chloro, iodo, or positional isomers) holds this specific USP status for Adapalene impurity profiling . This distinction is critical for method development, validation, and quality control in ANDA submissions.

Analytical chemistry Quality control Pharmaceutical impurities

Regioselective Reactivity: Orthogonal Functionalization via Finkelstein Halogen Exchange

The bromine atom at the 6-position undergoes smooth aromatic Finkelstein reaction to afford methyl 6-iodo-2-naphthoate, which upon hydrolysis gives 6-iodo-2-naphthoic acid . This specific transformation is well-documented and enables a stepwise increase in reactivity (Br → I) for subsequent challenging cross-couplings. In contrast, the chloro analog (methyl 6-chloro-2-naphthoate) is significantly less reactive toward halogen exchange under mild conditions, limiting its synthetic utility [1].

Halogen exchange Finkelstein reaction Functional group interconversion

Optimal Use Cases for Methyl 6-Bromo-2-Naphthoate Based on Documented Performance


Large-Scale Synthesis of Adapalene and Related Retinoid Agonists

Methyl 6-bromo-2-naphthoate is the established intermediate of choice for the industrial production of Adapalene, a first-line topical retinoid for acne. The reported 100% yield in Suzuki-Miyaura coupling and quantitative esterification directly translate to higher overall process yields (e.g., 67% overall yield in a dual metal-catalyzed route) [1], making it economically advantageous over less efficient halogenated analogs.

Pharmaceutical Quality Control and Impurity Profiling

As a USP Reference Standard (Adapalene Related Compound A), Methyl 6-bromo-2-naphthoate is mandatory for the development and validation of analytical methods used to detect and quantify process-related impurities in Adapalene drug substance and product . Its use ensures compliance with regulatory filings (ANDA) and is non-substitutable by other halo-naphthoates.

Diversified Biaryl Synthesis via Palladium-Catalyzed Cross-Coupling

The high and reproducible yields in Suzuki, Heck, and Sonogashira couplings make this compound a robust building block for constructing diverse biaryl libraries for medicinal chemistry and materials science. Its balanced reactivity (bromine) offers a wider substrate scope and easier handling compared to the more labile iodo analogs or the less reactive chloro analogs [2].

Stepwise Functionalization Strategies Requiring Orthogonal Reactivity

The documented Finkelstein reactivity of the 6-bromo group allows for a planned reactivity gradient: the bromo group can be selectively exchanged for an iodo group, which then undergoes a second, more challenging cross-coupling. This orthogonal strategy is less accessible with the chloro analog due to its lower reactivity in both cross-coupling and halogen exchange.

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